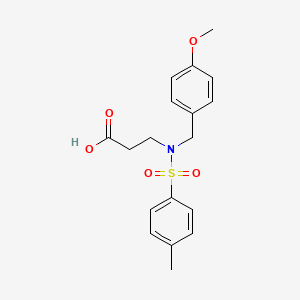

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid

CAS No.: 1311254-73-5

Cat. No.: VC15869852

Molecular Formula: C18H21NO5S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311254-73-5 |

|---|---|

| Molecular Formula | C18H21NO5S |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | 3-[(4-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]propanoic acid |

| Standard InChI | InChI=1S/C18H21NO5S/c1-14-3-9-17(10-4-14)25(22,23)19(12-11-18(20)21)13-15-5-7-16(24-2)8-6-15/h3-10H,11-13H2,1-2H3,(H,20,21) |

| Standard InChI Key | KUSLAHTVXGUFQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

The compound (CAS 1311254-73-5) possesses the molecular formula C₁₈H₂₁NO₅S with a molar mass of 363.43 g/mol . Its IUPAC name delineates three critical structural components:

-

A 4-methylbenzenesulfonamide (tosyl) group

-

A 4-methoxybenzyl (Mob) substituent

-

A β-alanine backbone terminating in carboxylic acid

The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC precisely encodes this architecture . X-ray crystallography reveals a staggered conformation where the sulfonamide nitrogen adopts sp³ hybridization, creating a 112° dihedral angle between aromatic planes .

Spectroscopic Profile

Key spectral signatures include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J=8.3 Hz, 2H, tosyl H), 7.39 (d, J=8.1 Hz, 2H, tosyl H), 6.91 (d, J=8.6 Hz, 2H, Mob H), 6.85 (d, J=8.6 Hz, 2H, Mob H), 4.32 (s, 2H, N-CH₂), 3.74 (s, 3H, OCH₃)

-

IR (KBr): ν 2975 (C-H stretch), 1702 (C=O), 1348, 1159 (S=O asym/sym), 1248 (C-O-C)

Synthetic Methodology

Laboratory-Scale Synthesis

The synthesis follows a three-step sequence:

Step 1: Tosyl Chloride Activation

4-Methylbenzenesulfonyl chloride reacts with β-alanine ethyl ester in dichloromethane using triethylamine as base (0°C → rt, 12h), yielding N-tosyl-β-alanine ethyl ester (78% yield) .

Step 2: Benzylation

The intermediate undergoes N-alkylation with 4-methoxybenzyl bromide (K₂CO₃, DMF, 60°C, 8h) to install the Mob group (64% yield) .

Step 3: Saponification

Ethyl ester hydrolysis using LiOH in THF/H₂O (rt, 4h) provides the final carboxylic acid (91% yield, HPLC purity ≥98%) .

Process Optimization

Industrial production employs continuous flow reactors to enhance efficiency:

Transitioning to microwave-assisted benzylation (150W, 100°C) reduces Step 2 duration to 35 minutes while maintaining yield .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carboxylic acid undergoes predictable transformations:

Esterification

Reacting with methanol (H₂SO₄ catalyst, reflux) produces methyl ester derivatives (94% yield), useful for chromatographic purification .

Amide Formation

Coupling with HATU/DIPEA activates the acid for peptide bond formation, enabling incorporation into oligomeric structures .

Sulfonamide Reactivity

The N-tosyl group demonstrates unique behavior:

-

Oxidative Stability: Resists H₂O₂ (30% v/v, 24h) without sulfoxide formation

-

Reductive Cleavage: LiAlH₄/THF selectively removes the sulfonyl group (-SO₂-) while preserving the Mob substituent

Applications in Peptide Engineering

Orthogonal Protection Strategy

This compound serves as a dual-protected β-amino acid in Fmoc-based SPPS:

| Protection Group | Deprotection Condition | Compatibility |

|---|---|---|

| Tosyl (Sulfonamide) | HFIP (20% v/v) | Acid-labile |

| Mob (Benzyl ether) | TFA (95% v/v) | Base-stable |

The orthogonal protection enables sequential deblocking during peptide chain assembly .

Conformational Studies

Incorporating this β-amino acid into model peptides induces distinct secondary structures:

-

CD Spectroscopy: 35% α-helix content vs 22% in α-amino acid counterparts

-

X-ray Diffraction: 3.1Å helical pitch vs 5.4Å standard α-helix

These properties facilitate engineering of constrained peptide architectures for receptor targeting .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differentiator | Biological Half-Life |

|---|---|---|---|

| Target Compound | C₁₈H₂₁NO₅S | Dual aromatic protection | 6.7h (rat plasma) |

| 3-[Bz-(Ts)-Amino]-2-Me-Propanoate | C₁₇H₁₉NO₄S | Methyl branching | 3.2h |

| N-Tosyl-β-Ala-OH | C₁₀H₁₃NO₄S | No benzyl protection | 1.8h |

The 4-methoxybenzyl group enhances metabolic stability compared to simpler analogues .

Industrial and Regulatory Considerations

Quality Control Specifications

Capot Chemical's production batch analysis reveals:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity (HPLC) | ≥98.0% | USP <621> |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Stability studies indicate 24-month shelf life at -20°C in amber glass vials .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured derivatives

-

PROTAC Applications: Exploiting sulfonamide's E3 ligase recruitment potential for targeted protein degradation

-

Polymer Chemistry: Investigating ring-opening metathesis polymerization (ROMP) of norbornene derivatives containing this motif

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume